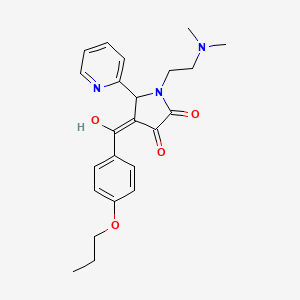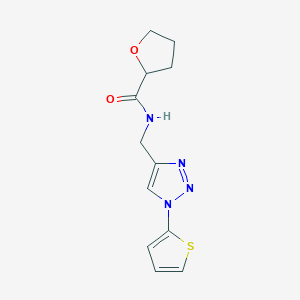![molecular formula C15H13ClN4O3S B2715605 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole CAS No. 2416237-11-9](/img/structure/B2715605.png)
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole, also known as TAK-915, is a tetrazole compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is a selective antagonist of the GABA(A) α5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus and is involved in cognitive processes such as learning and memory. By blocking the GABA(A) α5 receptor subtype, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole enhances cognitive function and memory consolidation (Nakazato et al., 2017).
Biochemical And Physiological Effects
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to improve cognitive function and memory consolidation in animal models. In addition, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to increase the release of acetylcholine in the hippocampus, which is important for learning and memory (Takahashi et al., 2018).
Advantages And Limitations For Lab Experiments
One advantage of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is its selectivity for the GABA(A) α5 receptor subtype, which reduces the potential for off-target effects. However, one limitation is that 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has a relatively short half-life in the body, which may require frequent dosing in clinical applications (Nakazato et al., 2017).
Future Directions
For 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole research include exploring its potential therapeutic applications in other cognitive disorders such as Parkinson's disease and attention deficit hyperactivity disorder. In addition, further studies are needed to determine the optimal dosing and administration of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole in clinical settings (Takahashi et al., 2018).
Conclusion:
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is a tetrazole compound that has shown promise in preclinical studies for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia. Its selectivity for the GABA(A) α5 receptor subtype and ability to enhance cognitive function make it a promising candidate for further research.
Synthesis Methods
The synthesis of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole involves the reaction of 2-chlorobenzyl chloride and methylsulfinylmethane with sodium azide and copper(I) iodide in dimethyl sulfoxide. This reaction produces 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole with a yield of 63% (Tong et al., 2019).
Scientific Research Applications
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models (Nakazato et al., 2017; Takahashi et al., 2018).
properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-23-13-7-4-6-12(9-13)20-15(17-18-19-20)24(21,22)10-11-5-2-3-8-14(11)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWGLXEQFAULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2715523.png)
![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)
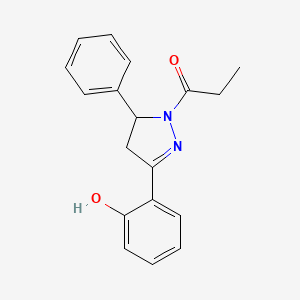
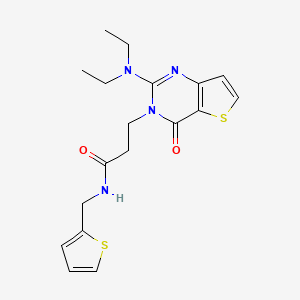
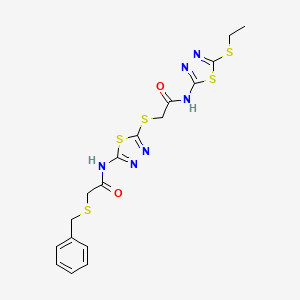
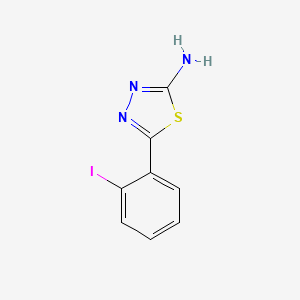
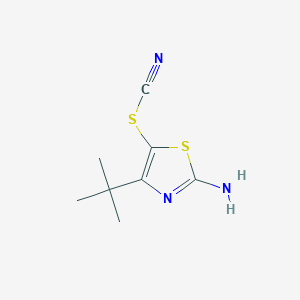
![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2715536.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2715537.png)
![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2715540.png)
![1,3-Bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2715541.png)
